H-Lys(2-Cl-Z)-OH

Description

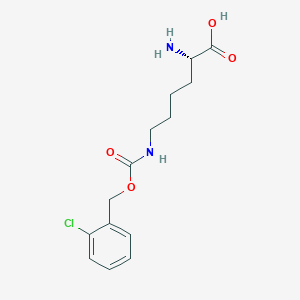

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQVFPIEKSYHFI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies Incorporating H Lys 2 Cl Z Oh

Solid-Phase Peptide Synthesis (SPPS) Utilizing H-Lys(2-Cl-Z)-OH Derivatives

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. peptide.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. peptide.compeptide2.com The choice of protecting groups is critical to the success of SPPS, and derivatives of this compound are frequently employed in both major SPPS protocols: Boc and Fmoc chemistries.

Integration within Boc-Chemistry Protocols

In Boc-based SPPS, the temporary Nα-protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, which is removed at each cycle by treatment with trifluoroacetic acid (TFA). peptide2.com The side-chain protecting groups, including the 2-Cl-Z group on the lysine (B10760008) ε-amino function, must remain stable to these acidic conditions to prevent unwanted side reactions.

The derivative Boc-Lys(2-Cl-Z)-OH is a commonly used building block in this context. peptide.compeptide.com The 2-Cl-Z group exhibits high stability towards the repetitive TFA treatments required for Boc group removal. peptide.com Final cleavage of the completed peptide from the resin and concomitant removal of the 2-Cl-Z side-chain protection is typically achieved using strong acids such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.compeptide.com This orthogonality ensures the integrity of the lysine side chain throughout the synthesis until the final deprotection step.

Table 1: Protecting Group Strategy in Boc-SPPS with Boc-Lys(2-Cl-Z)-OH

| Protecting Group | Location | Reagent for Removal | Stability |

|---|---|---|---|

| Boc | Nα-amino group | Trifluoroacetic acid (TFA) | Labile |

| 2-Cl-Z | ε-amino group (Lys) | HF, TFMSA, TMSOTf | Stable to TFA |

Integration within Fmoc-Chemistry Protocols (e.g., Fmoc-Lys(2-Cl-Z)-OH)

Fmoc-based SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. nih.gov The Fmoc group is removed by treatment with a secondary amine, typically piperidine (B6355638) in DMF. nih.gov In this chemistry, side-chain protecting groups must be stable to this basic treatment but are typically removed by acidolysis at the end of the synthesis.

The derivative Fmoc-Lys(2-Cl-Z)-OH is employed when a more robust side-chain protection for lysine is required compared to the standard Boc group. The 2-Cl-Z group is stable during the repetitive piperidine treatments. peptide.com Following the completion of the peptide sequence and cleavage from the resin (often with TFA), the 2-Cl-Z group can be selectively removed. The primary method for its removal post-synthesis is catalytic hydrogenolysis or treatment with strong acids like HF. peptide.compeptide.com This provides an additional level of orthogonality, particularly useful in the synthesis of complex peptides or when specific side-chain manipulations are needed after chain assembly.

Role of Resins and Linkers in this compound Incorporation (e.g., 2-Chlorotrityl Resin)

The attachment of the first Nα-protected amino acid, such as Fmoc-Lys(2-Cl-Z)-OH, to the 2-chlorotrityl chloride resin is typically achieved by reacting the amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIEA). ksyun.com This reaction proceeds rapidly and with high efficiency, often reaching near-quantitative loading in under 30 minutes at room temperature. ksyun.com

Table 2: Cleavage Conditions for 2-Chlorotrityl Resin

| Reagent Cocktail | Conditions | Outcome |

|---|---|---|

| Acetic acid/Trifluoroethanol/Dichloromethane (AcOH/TFE/DCM) | 15-60 min, room temp | Cleaves peptide from resin, side-chain groups (e.g., Boc, 2-Cl-Z) remain attached. peptide2.comksyun.com |

| 1-5% TFA in DCM | 30-60 min, room temp | Cleaves peptide from resin, most acid-labile side-chain groups remain attached. researchgate.net |

The ability to generate protected peptide fragments using the 2-CTC resin is crucial for convergent synthetic strategies, such as fragment condensation. iris-biotech.deresearchgate.net

Solution-Phase Synthesis Applications of this compound

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, especially for large-scale production and the synthesis of short peptides or peptide fragments. In this approach, all reactions occur in a homogeneous solution, with purification of intermediates performed after each step. americanpeptidesociety.org

Fragment Condensation Strategies

Fragment condensation is a convergent approach where smaller, protected peptide segments are synthesized independently (often via SPPS on a resin like 2-chlorotrityl) and then coupled together in solution. researchgate.netspringernature.com This strategy can be more efficient for synthesizing very long peptides or proteins. springernature.comnih.gov

The success of this approach hinges on the use of fully protected peptide fragments to prevent side reactions during the coupling step. Derivatives such as Fmoc-Lys(2-Cl-Z)-OH are essential for preparing these fragments. The 2-Cl-Z group provides robust protection of the lysine side chain, which is crucial as the coupling reactions are often performed using potent activating agents (e.g., carbodiimides like DCC or DIC in the presence of additives like HOBt). researchgate.netamericanpeptidesociety.org The stability of the 2-Cl-Z group ensures that the ε-amino group of lysine does not compete with the N-terminal α-amino group of the fragment during the crucial bond-forming reaction.

Targeted Synthesis of Oligopeptides

The chemical synthesis of short oligopeptides (typically 2-10 residues) in solution is a common application. mdpi.comnih.gov The process involves the standard steps of protection, carboxyl group activation, coupling, and deprotection. mdpi.com Using this compound derivatives allows for the precise incorporation of lysine into an oligopeptide sequence. For instance, in a dipeptide synthesis, Boc-Lys(2-Cl-Z)-OH could be coupled with another protected amino acid ester. The 2-Cl-Z group ensures that the side chain remains unreactive during the activation of the carboxyl group and subsequent peptide bond formation. nih.gov Its stability and specific removal conditions make it a reliable choice for controlling the chemical steps in the targeted synthesis of lysine-containing oligopeptides.

Protecting Group Chemistry of the 2-Cl-Z Moiety

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a critical amine protecting group in peptide synthesis, particularly valued for its unique stability profile which allows for strategic, selective deprotection in the presence of other protecting groups. Its utility is most pronounced in solution-phase synthesis and Boc solid-phase peptide synthesis (SPPS). peptide.com

Orthogonality with Co-existing Protecting Groups (e.g., Boc, Fmoc, Z)

The principle of orthogonality in protecting group strategy is fundamental to the successful synthesis of complex peptides. It dictates that specific protecting groups can be removed under distinct conditions without affecting others present in the same molecule. The 2-Cl-Z group exhibits excellent orthogonality with several commonly used protecting groups. uchicago.edumasterorganicchemistry.com

The tert-Butyloxycarbonyl (Boc) group is highly acid-labile and is typically removed with moderate strength acids like trifluoroacetic acid (TFA). ug.edu.pltcichemicals.com The 2-Cl-Z group, in contrast, is significantly more stable to acidic conditions and resists repeated treatments with TFA. ug.edu.plwikidot.com This differential stability is a cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS, where the Nα-Boc group is removed at each cycle with TFA, while the 2-Cl-Z group on the lysine side-chain remains intact until the final cleavage step. ug.edu.pl

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is typically removed with a solution of piperidine in dimethylformamide (DMF). ug.edu.pltcichemicals.com Both the Z (benzyloxycarbonyl) and 2-Cl-Z groups are stable to these basic conditions, allowing for their use in Fmoc-based synthesis strategies, although this is less common. peptide.comug.edu.plwikidot.com

The parent Benzyloxycarbonyl (Z) group is more sensitive to acid than the 2-Cl-Z group. While stable to the conditions used for Boc removal (TFA), it may not withstand the repetitive TFA treatments required in SPPS as well as 2-Cl-Z does. wikidot.com The primary method for removing both Z and 2-Cl-Z groups is catalytic hydrogenation, though strong acids can also be used. wikidot.comwikipedia.org The enhanced acid stability of the 2-Cl-Z group is attributed to the electron-withdrawing effect of the chlorine atom on the benzyl (B1604629) ring.

Table 1: Orthogonality of Amine Protecting Groups

| Protecting Group | Cleavage Conditions | Stability of 2-Cl-Z | Orthogonality |

|---|---|---|---|

| Boc | 25-50% TFA in DCM ug.edu.pl | Stable ug.edu.plwikidot.com | High. Allows for selective Nα-deprotection while side-chain 2-Cl-Z remains. |

| Fmoc | 20% Piperidine in DMF ug.edu.pl | Stable ug.edu.pl | High. Allows for selective Nα-deprotection in Fmoc-based strategies. |

| Z | H₂/Pd, Strong Acid (HBr/AcOH) wikidot.com | Cleaved under similar hydrogenolysis or strong acid conditions wikidot.com | Low. Both are removed under similar conditions, limiting selective deprotection. |

Differential Stability and Selective Cleavage Conditions (e.g., Resistance to Trifluoroacetic Acid)

The key advantage of the 2-Cl-Z group is its enhanced stability towards acids compared to the standard Z group. This characteristic is crucial for its application in Boc-SPPS, where the N-terminal Boc group is repeatedly cleaved with TFA. The 2-Cl-Z group reliably withstands these conditions, preventing premature deprotection of the lysine side-chain. ug.edu.plwikidot.com

Final cleavage of the 2-Cl-Z group, along with other benzyl-type side-chain protecting groups and cleavage from the resin in Boc-SPPS, is typically accomplished with very strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). ug.edu.plwikidot.com This robust stability ensures that the side-chain amine remains protected throughout the entire chain assembly process.

Table 2: Acid Stability of Benzyloxycarbonyl-type Protecting Groups

| Protecting Group | Reagent | Stability |

|---|---|---|

| Boc | TFA | Labile |

| Z | TFA | Generally stable, but may show some lability with repeated exposure wikidot.com |

| 2-Cl-Z | TFA | Highly Stable ug.edu.plwikidot.com |

| Z & 2-Cl-Z | HF, TFMSA | Labile ug.edu.plwikidot.com |

Catalytic Hydrogenation for 2-Cl-Z Deprotection

An alternative and milder method for the removal of the 2-Cl-Z group is catalytic hydrogenation. peptide.comwikidot.com This method is particularly useful in solution-phase synthesis or for peptides that are sensitive to strong acids. The process involves treating the protected peptide with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). peptide.comwikipedia.org

The reaction proceeds via hydrogenolysis, where the benzyl-carbon bond is cleaved, releasing the free amine, toluene, carbon dioxide, and 2-chlorotoluene. Transfer hydrogenation, using a hydrogen donor like formic acid, can also be effective. peptide.comwikidot.com

Typical Conditions for Hydrogenolysis of 2-Cl-Z:

Catalyst: 5% or 10% Palladium on carbon (Pd/C). peptide.com

Solvent: A mixture like 10% formic acid in methanol (B129727) is often used. peptide.com

Procedure: The peptide is dissolved, the catalyst is added, and the mixture is stirred. Gentle warming may be required to initiate the reaction, indicated by gas evolution. The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC). peptide.com

Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide. peptide.com

It is important to note that catalytic hydrogenation is incompatible with peptides containing other reducible functional groups, such as Cys(Bzl) or Met, as the catalyst can be poisoned by sulfur-containing compounds. google.com

Optimization of Coupling Reactions for this compound Derivatives

The efficiency of peptide bond formation is paramount to achieving high yields and purity in peptide synthesis. The incorporation of this compound, like other amino acid derivatives, requires careful optimization of coupling conditions, especially when dealing with sterically hindered residues or "difficult sequences" prone to aggregation. acs.orguzh.ch

Role of Coupling Reagents and Additives

The activation of the carboxylic acid group is essential for amide bond formation. researchgate.net This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization. creative-peptides.comglobalresearchonline.net

Common Classes of Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They are often used with additives to suppress racemization. peptide.combachem.com

Phosphonium (B103445) Salts: Reagents such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®) are highly efficient and generate OBt active esters. sigmaaldrich.com

Aminium/Uronium Salts: This class includes highly reactive reagents like HBTU, TBTU, and HATU. globalresearchonline.netsigmaaldrich.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms highly reactive OAt esters, is particularly effective for coupling sterically hindered amino acids. creative-peptides.comsigmaaldrich.com More recent developments include COMU, which is based on Oxyma Pure and offers a safer alternative to HOBt- or HOAt-based reagents. bachem.com

Additives for Racemization Suppression and Rate Enhancement: Additives are crucial for minimizing the loss of chiral integrity (racemization) at the α-carbon of the activated amino acid. creative-peptides.comglobalresearchonline.net They react with the activated intermediate to form an active ester that is less prone to racemization.

1-Hydroxybenzotriazole (HOBt): The traditional additive used with carbodiimides and a component of many phosphonium and aminium reagents. peptide.com

1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at suppressing racemization and increasing coupling rates, especially in difficult couplings. creative-peptides.comglobalresearchonline.net

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®): A non-explosive and highly effective alternative to HOBt and HOAt. bachem.com

Table 3: Common Coupling Reagents and Additives

| Reagent/Additive | Type | Key Features |

|---|---|---|

| DIC | Carbodiimide | Soluble urea (B33335) by-product, suitable for SPPS. Often used with an additive. peptide.com |

| HBTU | Aminium Salt | Forms HOBt active esters. Efficient and widely used. peptide.comsigmaaldrich.com |

| HATU | Aminium Salt | Forms HOAt active esters. Highly reactive, excellent for hindered couplings. creative-peptides.combachem.com |

| PyBOP® | Phosphonium Salt | Forms HOBt active esters. Good for solution and solid-phase synthesis. sigmaaldrich.com |

| COMU® | Aminium Salt | Forms OxymaPure® active esters. High reactivity and improved safety profile. bachem.com |

| HOBt | Additive | Suppresses racemization, enhances coupling rates. peptide.com |

| HOAt | Additive | More effective than HOBt in preventing racemization and accelerating reactions. creative-peptides.com |

Strategies for Yield Enhancement and Purity Control

Beyond the choice of coupling reagent, several strategies can be employed to maximize the yield and purity of peptides containing this compound.

Solvent Choice: The choice of solvent can impact resin swelling, solubility of reagents, and peptide chain aggregation. While DMF is standard, solvents like N-methyl-2-pyrrolidone (NMP) or mixtures containing dimethyl sulfoxide (B87167) (DMSO) can be beneficial for difficult sequences by disrupting secondary structures. creative-peptides.com

Temperature Control: Performing coupling reactions at elevated temperatures (e.g., 35-50°C) can sometimes improve the efficiency of difficult couplings by disrupting peptide aggregation. However, this must be done cautiously as it can also increase the risk of side reactions like racemization. researchgate.net

Monitoring Reaction Completion: Using a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after a coupling reaction is crucial. A positive test indicates an incomplete reaction, necessitating a recoupling step before proceeding to the next deprotection cycle. researchgate.net

Capping: After the coupling step, any unreacted free amines can be "capped" by acetylation (e.g., with acetic anhydride). This terminates the extension of these chains, preventing the formation of deletion sequences and simplifying the final purification of the target peptide. iris-biotech.de

By carefully selecting protecting groups based on their orthogonality, such as the acid-stable 2-Cl-Z group in Boc-based strategies, and by optimizing coupling reaction conditions, high yields and purities of complex peptides incorporating this compound can be reliably achieved.

Mechanistic Investigations and Stereochemical Considerations in H Lys 2 Cl Z Oh Mediated Reactions

Studies on Racemization during H-Lys(2-Cl-Z)-OH Coupling

A paramount concern in peptide synthesis is the maintenance of chiral purity at the α-carbon of the amino acid residues. Racemization, the loss of stereochemical integrity, can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. nih.gov The Nε-(2-chlorobenzyloxycarbonyl) or "2-Cl-Z" group is a urethane-type protecting group designed, in part, to suppress this phenomenon. creative-peptides.com

The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone intermediate. nih.govmdpi.com The acidity of the α-proton is increased upon activation of the carboxyl group, and its abstraction by a base leads to the formation of a planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amino group of the coupling partner can occur from either face of the ring, resulting in a mixture of L- and D-isomers. A secondary mechanism involves the direct abstraction of the α-proton by a base. nih.govmdpi.com

The degree of racemization is highly dependent on the coupling conditions, particularly the choice of activating agent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used alone, are known to promote oxazolone formation and thus increase the risk of racemization. However, the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or its less-explosive analogues such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can significantly suppress racemization. peptide.com These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is more reactive towards the amine component and less prone to cyclize into an oxazolone.

Modern phosphonium- and aminium/uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU, also offer efficient activation with varying degrees of racemization risk. Studies have shown that the extent of racemization can be sequence- and residue-dependent, with amino acids like histidine and cysteine being particularly susceptible. peptide.comnih.gov For Z-protected amino acids, coupling conditions that minimize the lifetime of the highly activated intermediate are generally preferred to maintain stereointegrity.

Table 1: Illustrative Effect of Coupling Reagents on Racemization of N-Protected Amino Acids This table illustrates general trends observed in peptide synthesis. Specific results for this compound may vary.

| Coupling Reagent | Additive | Typical Racemization Level | Mechanism of Suppression |

| DIC | None | Moderate to High | N/A |

| DIC | HOBt or Oxyma | Low | Forms active ester, reducing oxazolone formation. |

| HBTU/HATU | None | Low to Moderate | Rapid activation and coupling minimizes intermediate lifetime. |

| PyBOP | None | Low | Similar to HBTU, promotes fast coupling. |

The choice of tertiary amine base and solvent plays a critical role in controlling racemization. mdpi.com Sterically hindered bases, such as N,N-diisopropylethylamine (DIEA), are generally favored over less hindered bases like triethylamine (TEA) because they are less effective at abstracting the α-proton, thereby reducing the rate of both oxazolone formation and direct enolization. mdpi.com N-Methylmorpholine (NMM) is often considered a good compromise, offering sufficient basicity to facilitate the reaction while minimizing racemization compared to TEA. cdnsciencepub.com

The polarity of the solvent also has a significant influence. Non-polar solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) can decrease the rate of racemization compared to polar aprotic solvents like N,N-dimethylformamide (DMF). cdnsciencepub.com This is attributed to the stabilization of the charged intermediates that lead to racemization in more polar environments.

Table 2: Influence of Base and Solvent on Stereointegrity during Coupling This table illustrates general trends observed in peptide synthesis.

| Base | Solvent | Relative Racemization Risk | Rationale |

| Triethylamine (TEA) | DMF | High | Less sterically hindered, readily abstracts α-proton. Polar solvent stabilizes ionic intermediates. |

| DIEA | DMF | Moderate | Steric hindrance reduces α-proton abstraction. |

| N-Methylmorpholine (NMM) | DMF | Moderate | Weaker base than TEA, often preferred. |

| DIEA | DCM or THF | Low | Steric hindrance combined with a less polar solvent minimizes racemization pathways. |

Analysis of Side Reactions Involving the 2-Cl-Z Group

The primary function of the 2-Cl-Z group is to act as a stable, "permanent" protecting group for the lysine (B10760008) side-chain amine during the stepwise assembly of the peptide chain, particularly within a Boc/Bzl synthetic strategy. creative-peptides.com Its stability profile is therefore a key consideration.

The benzyloxycarbonyl (Z) group is known for its stability to a wide range of conditions, but it can be cleaved by strong acids. The introduction of an electron-withdrawing chlorine atom onto the benzyl (B1604629) ring enhances the stability of the 2-Cl-Z group towards acidolysis. bachem.com This increased stability is crucial in Boc-based solid-phase peptide synthesis (SPPS), where the Nα-Boc group is repeatedly removed with moderately acidic reagents like trifluoroacetic acid (TFA) in DCM. Under these conditions, the 2-Cl-Z group on the lysine side chain remains intact.

Conversely, the 2-Cl-Z group, like other urethane-type protecting groups, is highly stable to basic conditions. It is completely resistant to the piperidine (B6355638) solutions used for Nα-Fmoc group removal in Fmoc-based SPPS. creative-peptides.com Final removal of the 2-Cl-Z group is typically achieved simultaneously with cleavage of the peptide from the resin using very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Table 3: Stability Profile of the 2-Cl-Z Protecting Group

| Reagent/Condition | Purpose in Peptide Synthesis | Stability of 2-Cl-Z Group |

| 20-50% TFA in DCM | Nα-Boc deprotection | Stable |

| 20% Piperidine in DMF | Nα-Fmoc deprotection | Stable |

| Anhydrous HF | Final cleavage and deprotection (Boc-SPPS) | Labile (Cleaved) |

| HBr in Acetic Acid | Strong acidolysis | Labile (Cleaved) |

| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Orthogonal deprotection | Labile (Cleaved) |

The robust nature of the 2-Cl-Z group under standard chain elongation conditions effectively prevents the ε-amino group of lysine from undergoing unwanted reactions. These potential side reactions include:

Acylation: Reaction with the activated carboxyl group of the incoming amino acid, which would lead to a branched peptide.

Guanidinylation: Reaction with aminium/uronium coupling reagents (e.g., HBTU, HATU) at the N-terminus, which can be a chain-terminating event if the lysine side chain were unprotected. peptide.com

Modifications during deprotection: The stability of the 2-Cl-Z group prevents its premature removal and subsequent reaction of the exposed amine with reagents or scavengers present in the deprotection mixture.

The primary strategy for preventing these transformations is the correct application of the 2-Cl-Z group within an orthogonal protection scheme, most commonly the Boc/Bzl strategy, where its removal is reserved for the final, harsh acidolysis step. No significant side reactions involving the 2-chlorobenzyl moiety itself under these conditions have been widely reported.

Kinetic and Thermodynamic Aspects of 2-Cl-Z Protection and Deprotection

The rates and equilibria of the protection and deprotection reactions are governed by kinetic and thermodynamic principles. While specific quantitative data for the 2-Cl-Z group are not extensively published, the behavior can be understood from the general principles of carbamate (B1207046) chemistry.

Protection: The introduction of the 2-Cl-Z group onto the ε-amino group of lysine is typically achieved by reacting the amino acid with 2-chlorobenzyl chloroformate or a related activated derivative under basic conditions. This is a thermodynamically favorable process, resulting in the formation of a stable carbamate.

Deprotection: The removal of the 2-Cl-Z group is an endergonic process that requires significant energy input, either through strong acidolysis or catalytic hydrogenolysis.

Acidolysis Mechanism: In the presence of a strong acid like HF, the carbamate oxygen is protonated. This is followed by the cleavage of the benzyl-oxygen bond via an SN1-type mechanism. The electron-withdrawing effect of the 2-chloro substituent destabilizes the benzylic carbocation intermediate that would form upon cleavage. This destabilization increases the activation energy for the reaction, making the 2-Cl-Z group more resistant to acid (i.e., kinetically more stable) than the unsubstituted Z group.

Hydrogenolysis Mechanism: This process involves the reductive cleavage of the benzyl-oxygen bond over a noble metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene, carbon dioxide, and the free amine. The reaction is essentially irreversible due to the loss of gaseous CO₂. The kinetics of this reaction are influenced by factors such as catalyst activity, hydrogen pressure, solvent, and the presence of catalyst poisons. mdpi.com While generally efficient, the rate of hydrogenolysis can be slower for 2-Cl-Z compared to the unsubstituted Z group due to potential catalyst inhibition by the chloro-aromatic byproduct.

Understanding these mechanistic details is crucial for the rational design of synthetic strategies, allowing for the efficient and stereochemically pure synthesis of complex peptides containing lysine residues.

Advanced Analytical Characterization Techniques for H Lys 2 Cl Z Oh and Its Peptide Conjugates

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of H-Lys(2-Cl-Z)-OH and confirming the conformation of peptides in which it is incorporated.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 2-chlorobenzyl group would appear in the downfield region, typically between 7.2 and 7.5 ppm. The benzylic protons (CH₂) adjacent to the carbamate (B1207046) oxygen would likely resonate around 5.1-5.2 ppm. The α-proton of the lysine (B10760008) backbone would be observed in the range of 3.5-3.8 ppm. The methylene (B1212753) protons of the lysine side chain would present as a series of multiplets in the upfield region, approximately between 1.3 and 3.2 ppm. The amine and carboxylic acid protons would exhibit broad signals that can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the carboxylic acid and the carbamate protecting group are expected to resonate in the downfield region, typically around 175-180 ppm and 156-158 ppm, respectively. The aromatic carbons of the 2-chlorobenzyl group would generate signals between 127 and 135 ppm. The benzylic carbon is anticipated around 67-68 ppm, while the α-carbon of the lysine would appear near 55-57 ppm. The four methylene carbons of the lysine side chain would have characteristic shifts in the 22-40 ppm range.

| ¹H NMR Chemical Shift (ppm) | Assignment | ¹³C NMR Chemical Shift (ppm) | Assignment |

| ~7.2-7.5 (m) | Aromatic (2-Cl-Ph) | ~175-180 | COOH |

| ~5.1-5.2 (s) | Benzylic CH₂ | ~156-158 | Urethane (B1682113) C=O |

| ~3.5-3.8 (t) | α-CH | ~127-135 | Aromatic (2-Cl-Ph) |

| ~3.1-3.2 (q) | ε-CH₂ | ~67-68 | Benzylic CH₂ |

| ~1.3-1.9 (m) | β, γ, δ-CH₂ | ~55-57 | α-CH |

| ~22-40 | β, γ, δ, ε-CH₂ | ||

| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent. Actual values may vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, overlapping with C-H stretches (2850-3000 cm⁻¹). A strong carbonyl (C=O) stretching band from the carboxylic acid would appear around 1710 cm⁻¹. The urethane carbonyl of the 2-Cl-Z group would also show a strong absorption, typically around 1690-1720 cm⁻¹. The N-H bending vibration is expected around 1520-1540 cm⁻¹. The C-O stretch of the carbamate and carboxylic acid will be visible in the 1210-1320 cm⁻¹ range. libretexts.orglibretexts.orgspecac.commsu.edu

| IR Absorption (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 2850-3000 | C-H stretch (Aliphatic) |

| ~1710 (strong) | C=O stretch (Carboxylic Acid) |

| ~1690-1720 (strong) | C=O stretch (Urethane) |

| ~1520-1540 | N-H bend (Amide II) |

| 1210-1320 | C-O stretch |

| Table 2: Characteristic Infrared (IR) absorption frequencies for this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the absorbance of the 2-chlorobenzyl group. Aromatic systems typically exhibit strong absorption bands in the UV region. For this compound, a primary absorption maximum (λ_max) is expected around 260-280 nm, which is characteristic of the phenyl chromophore. msu.eduresearchgate.net This property is particularly useful for detecting and quantifying the compound and its peptide conjugates during chromatographic analysis.

Circular Dichroism (CD) spectroscopy is a crucial technique for analyzing the secondary structure of peptides and proteins that incorporate this compound. Current time information in Merrimack County, US. While the single amino acid derivative itself is not the primary subject of CD analysis, the peptides synthesized from it are. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its conformation.

Mass Spectrometry (MS) for Characterization and Purity Assessment

Mass spectrometry is a cornerstone for the characterization of this compound and its peptide conjugates, providing highly accurate molecular weight determination and purity assessment.

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. For this compound, a reversed-phase HPLC method can be developed to separate the main compound from any impurities. The eluent is then introduced into the mass spectrometer to confirm the identity of the peaks. This is invaluable for purity assessment and for monitoring the progress of peptide synthesis and subsequent purification.

In the context of peptide conjugates, LC-MS is used to analyze the purity of the final product and to separate peptides with different modifications or lengths. protagene.comchromatographyonline.comlcms.cz The retention time from the LC provides one level of identification, while the mass-to-charge ratio (m/z) from the MS provides definitive confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amino acids and peptides. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The high-resolution capabilities of modern mass spectrometers allow for the determination of the molecular formula with high accuracy, confirming the presence of the chlorine atom through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

When analyzing peptide conjugates containing Lys(2-Cl-Z), ESI-MS produces a series of multiply charged ions (e.g., [M+nH]ⁿ⁺). nih.gov This allows for the analysis of very large molecules on mass spectrometers with a limited m/z range. The resulting spectrum can be deconvoluted to determine the average molecular weight of the peptide, which is crucial for confirming successful synthesis and the incorporation of the protecting group.

| Technique | Application for this compound | Application for Peptide Conjugates |

| LC-MS | Purity assessment, separation from starting materials and by-products. | Purity analysis, separation of desired peptide from deletion or incomplete sequences, monitoring of modifications. |

| ESI-MS | Accurate molecular weight determination ([M+H]⁺), confirmation of elemental composition via isotopic pattern. | Determination of average molecular weight from multiply charged ion series, confirmation of successful synthesis and modifications. |

| Table 3: Applications of Mass Spectrometry Techniques. |

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone technique for the molecular weight determination of this compound and its subsequent peptide conjugates. This soft ionization method is particularly well-suited for the analysis of biomolecules, as it minimizes fragmentation and predominantly generates singly charged ions, simplifying spectral interpretation. frontiersin.org

The process involves co-crystallizing the analyte with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), on a target plate. utoronto.ca A pulsed laser irradiates the crystal matrix, which absorbs the energy and facilitates the desorption and ionization of the analyte molecule. utoronto.ca The resulting ions are accelerated into a flight tube, and their time-of-flight to the detector is directly proportional to their mass-to-charge ratio (m/z), enabling precise mass determination.

For the parent compound, this compound, which has a molecular weight of approximately 314.77 g/mol , MALDI-TOF analysis serves as a primary method of identity confirmation. bldpharm.comchemicalbook.in The presence of a chlorine atom in the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group produces a distinct isotopic pattern, with a notable M+2 peak from the naturally occurring ³⁷Cl isotope, further validating the compound's structure.

In the context of peptide synthesis, MALDI-TOF MS is an invaluable tool for quality control. It is used to verify the successful incorporation of the this compound residue into a growing peptide chain by confirming the expected mass increase of the conjugate. Furthermore, it can effectively identify impurities such as peptides resulting from incomplete deprotection or other side reactions, which would manifest as distinct peaks in the mass spectrum. nih.gov The choice of matrix can be critical, as acidic matrices have been shown to cause partial cleavage of acid-labile protecting groups, a phenomenon that can be mitigated by using neutral matrix compounds. nih.gov

Table 1: Illustrative MALDI-TOF Analysis Data

| Analyte | Matrix Used | Theoretical Mass (m/z) | Observed Mass (m/z) | Ion Species |

| This compound | CHCA | 314.77 | 315.78 | [M+H]⁺ |

| Peptide-Lys(2-Cl-Z) | Sinapinic Acid | Varies | Varies | [M+H]⁺ |

Chromatographic Methods for Purification and Analytical Purity

Chromatographic techniques are fundamental to both the purification and the analytical assessment of this compound and its peptide derivatives, ensuring the high purity required for synthetic applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the definitive method for evaluating the purity of this compound and its peptide conjugates. tandfonline.com This technique separates compounds based on their hydrophobicity.

A standard RP-HPLC setup utilizes a non-polar stationary phase, commonly a C18 silica-based column, and a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). waters.com As the concentration of the organic solvent is increased, more hydrophobic compounds elute from the column. Detection is generally achieved via a UV detector at wavelengths of 214 nm (for the peptide backbone) and 254 nm or 280 nm to detect the aromatic Z-group. researchgate.net The purity of the this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm and 254 nm |

| Column Temperature | 30 °C |

Preparative Chromatography Techniques

When larger quantities of this compound or its peptide conjugates are needed, preparative chromatography is the method of choice for purification. researchgate.net This technique operates on the same principles as analytical HPLC but is scaled up with larger columns, higher flow rates, and greater sample loading capacities to isolate the target compound from impurities. waters.comresearchgate.net

Following synthesis, the crude product is dissolved and loaded onto the preparative column. Fractions are collected as they elute and are subsequently analyzed by analytical HPLC to determine their purity. waters.com Those fractions that meet the required purity specifications are combined, and the solvent is removed, typically through lyophilization (freeze-drying), to yield the final, purified product. The successful scaling from analytical to preparative chromatography is crucial for maintaining separation efficiency and achieving high-purity products. waters.com

Quantification Methodologies in Peptide Chemistry

Accurate quantification of this compound is critical for its precise application in peptide synthesis and other chemical reactions.

A primary method for quantification is UV-Visible spectrophotometry. By determining the molar extinction coefficient (ε) of the 2-chlorobenzyloxycarbonyl protecting group at a specific wavelength, the concentration of a solution of this compound can be calculated using the Beer-Lambert law.

HPLC is also a widely used and accurate quantification method. mdpi.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration, creating a linear relationship. The concentration of an unknown sample can then be accurately determined by measuring its peak area and interpolating from this standard curve. mdpi.com For lysine and its derivatives, pre-column derivatization is often employed to create chromogenic or fluorescent products that can be more sensitively detected. mdpi.comnih.gov

For peptides that have incorporated the this compound residue, quantitative amino acid analysis is the gold standard. This destructive technique involves the complete hydrolysis of the peptide into its individual amino acid components. These amino acids are then separated, identified, and quantified, often by ion-exchange chromatography or RP-HPLC following derivatization. This analysis provides the exact ratio of each amino acid, thereby confirming the successful and quantitative incorporation of the modified lysine into the peptide sequence.

Table of Compound Names

| Abbreviation | Full Chemical Name |

| This compound | N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine pharmaffiliates.comiris-biotech.de |

| CHCA | α-cyano-4-hydroxycinnamic acid |

| SA | Sinapinic acid |

| TFA | Trifluoroacetic acid |

| HPLC | High-Performance Liquid Chromatography |

| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| C18 | Octadecyl-carbon chain bonded silica |

| UV | Ultraviolet |

| Boc | tert-butyloxycarbonyl |

| Alloc | Allyloxycarbonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| DMSO | Dimethyl sulfoxide (B87167) |

Applications of H Lys 2 Cl Z Oh in Complex Chemical Architecture Development

Material Science Applications of H-Lys(2-Cl-Z)-OH Containing Polymers

The unique properties of lysine (B10760008), particularly its reactive amino groups, make it an attractive component for the synthesis of functional polymers and materials. Protected lysine derivatives like this compound are instrumental in achieving controlled polymerization and functionalization.

Poly(L-lysine) (PLL) is a well-studied cationic polypeptide with diverse applications. The synthesis of modified PLL derivatives, or polypeptides incorporating lysine, often requires the use of protected lysine monomers to control the polymerization process and introduce specific functionalities. This compound serves as a valuable monomer or building block in such syntheses.

Research has shown the use of Nε-2-chlorobenzyloxycarbonyl protection for lysine residues in the synthesis of sequential polypeptides researchgate.net. This protection strategy allows for the controlled polymerization of lysine-containing monomers, leading to polypeptides with defined structures. The 2-Cl-Z group can be retained throughout the polymerization process and subsequently removed to reveal the free epsilon-amino group, which can then be utilized for further modifications, such as grafting, cross-linking, or conjugation, to create advanced polymeric materials with tailored properties.

Polymeric membranes play a significant role in various chemical processes, including gas separation, with a particular focus on carbon dioxide (CO2) capture rsc.orgmdpi.com. The incorporation of specific functional groups or molecules into membrane structures can significantly enhance their performance, such as CO2 permeability and selectivity.

Lysine-based pseudopeptides have emerged as promising additives for polymeric membranes aimed at CO2 capture. Studies have demonstrated that incorporating short sequences of lysine-containing aza-pseudopeptides into membranes, such as Pebax® 1074, can lead to improved CO2 separation capabilities rsc.org. Specifically, a pseudopeptidic dimer with a deprotected lysine side chain showed an increase in both ideal selectivity (αCO2/N2) and CO2 permeability compared to the virgin membrane.

Table 2: Performance of Polymeric Membranes with Lysine-Based Pseudopeptide Additives for CO2 Capture

| Membrane Additive | CO2 Permeability (Barrer) | CO2/N2 Selectivity | Reference Membrane |

| Virgin Pebax® 1074 | 132 | 42.8 | N/A |

| Pebax® 1074 + Lysine-based aza-pseudopeptide dimer (6b') | 148 | 47.6 | Pebax® 1074 |

Note: The pseudopeptide dimer (6b') mentioned in the study featured a deprotected lysine side chain, highlighting the functional role of the lysine residue in enhancing membrane performance. This compound can serve as a precursor for such lysine derivatives used in membrane applications.

The ability to precisely control the lysine side chain's reactivity through protection, as offered by this compound, makes it a valuable component in the development of advanced polymeric materials for gas separation technologies.

Compound List

this compound

L-lysine

Nε-(2-Chlorobenzyloxycarbonyl)-L-lysine

2-Chlorobenzyloxycarbonyl (2-Cl-Z)

Benzyloxycarbonyl (Z)

tert-Butyloxycarbonyl (Boc)

Fluorenylmethoxycarbonyl (Fmoc)

Poly(L-lysine) (PLL)

Pebax® 1074

Peptide Nucleic Acids (PNAs)

γ-lysine

Aza-pseudopeptides

Theoretical and Computational Chemistry Studies of H Lys 2 Cl Z Oh and Its Derivatives

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational landscape of molecules. These simulations can provide insights into how the 2-Cl-Z protecting group influences the lysine (B10760008) side chain and its interactions within a peptide context.

Prediction of Reactivity Profiles in Peptide Synthesis

Computational methods, including MD simulations, can aid in predicting the reactivity of protected amino acids during peptide synthesis. This involves analyzing factors such as the stability of protecting groups, their susceptibility to cleavage, and their influence on coupling reactions. While specific reactivity profiles for H-Lys(2-Cl-Z)-OH are not widely published, general studies on carbamate (B1207046) protecting groups indicate their stability under various coupling conditions slideshare.netorganic-chemistry.orgmasterorganicchemistry.comresearchgate.net. The 2-chloro substituent on the benzyloxycarbonyl group might electronically influence the carbamate linkage, potentially affecting its lability or the reactivity of the protected amine during deprotection or coupling steps. Deep learning approaches have also been applied to predict the outcome of deprotection reactions and minimize aggregation during peptide synthesis by mapping structural representations of amino acids and protecting groups to experimental synthesis parameters acs.orgamidetech.com. These advanced methods could be extended to predict the behavior of novel protecting groups like 2-Cl-Z.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is particularly useful for understanding the electronic effects of substituents and predicting reactivity.

Electronic Structure and Reactivity of the 2-Cl-Z Group

DFT calculations are instrumental in characterizing the electronic structure of functional groups. Studies on chlorinated aromatic compounds, such as chlorohydroquinones, have utilized DFT to determine properties like energy band gaps (BG), molecular electrostatic potential (MEP), and electron density distribution researchgate.netscielo.org.zamdpi.com. These studies reveal how chlorine substitution influences electron distribution and reactivity. For the 2-Cl-Z group, DFT calculations would provide insights into the electron-withdrawing or donating effects of the chlorine atom at the ortho position on the benzyloxycarbonyl moiety. This electronic perturbation can affect the stability of the carbamate linkage and the nucleophilicity/electrophilicity of various atoms within the protecting group and the amino acid. Understanding these electronic properties is crucial for predicting how the 2-Cl-Z group might behave during synthetic manipulations, particularly in comparison to the unsubstituted Z group.

Intermolecular Interactions in Peptide Assemblies

In Silico Screening and Design for Novel Peptide Structures

In silico methods, including virtual screening and computational design, are increasingly used to discover and optimize peptide-based therapeutics and materials nih.govschrodinger.comnih.govfrontiersin.org. These approaches involve exploring vast chemical spaces to identify sequences or modifications that confer desired properties. For this compound, in silico screening could be used to evaluate its potential incorporation into novel peptide structures, predicting how its specific properties might influence peptide stability, binding affinity, or other functional characteristics. Computational tools can predict 3D structures, calculate binding free energies, and guide the design of peptides with enhanced properties by incorporating non-standard amino acids or modified protecting groups schrodinger.com. The rational design of peptide motifs that react with specific molecules, for example, has been achieved through computational methods, highlighting the power of these tools in creating peptides with tailored functionalities nih.gov.

Emerging Research Directions and Future Prospects for H Lys 2 Cl Z Oh

Development of Novel Deprotection Strategies

The 2-Cl-Z protecting group, a derivative of the benzyloxycarbonyl (Z) group, is known for its stability under conditions used to remove other common protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) researchgate.netpeptide.comug.edu.pl. Traditionally, Z-based groups are removed via catalytic hydrogenolysis masterorganicchemistry.comhighfine.com. However, research is exploring novel deprotection methods that offer greater orthogonality and compatibility with sensitive peptide sequences or functionalities.

Acid-Labile Cleavage: The 2-Cl-Z group is reported to be removed by strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) researchgate.netug.edu.pl. Its enhanced stability compared to the standard Z group makes it resistant to repetitive trifluoroacetic acid (TFA) treatments typically used for Boc removal in Boc/Bzl solid-phase synthesis strategies peptide.comug.edu.pl. This resistance allows for selective deprotection of other groups while the lysine (B10760008) side chain remains protected.

Alternative Cleavage Conditions: While hydrogenolysis is a standard method for Z-type groups, research into alternative, milder cleavage conditions is ongoing. This includes exploring nucleophilic deprotection methods or specific catalytic systems that can cleave the 2-Cl-Z group without affecting other sensitive parts of a peptide organic-chemistry.org. The goal is to develop deprotection protocols that are efficient, selective, and minimize side reactions or racemization, particularly in the synthesis of complex or long peptide sequences.

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The integration of protected amino acid derivatives like H-Lys(2-Cl-Z)-OH into automated and high-throughput peptide synthesis (HTPS) platforms is crucial for accelerating drug discovery and the production of complex peptides. The key lies in the compatibility of the protecting group with the automated cycles of coupling and deprotection.

Boc Chemistry Compatibility: this compound is particularly well-suited for Boc-based solid-phase peptide synthesis (SPPS) peptide.comchembk.comchemicalbook.com. In this strategy, the α-amino group is protected by Boc, which is removed by acid (e.g., TFA). The 2-Cl-Z group on lysine is stable to these acidic conditions, ensuring the side chain remains protected throughout the synthesis until final cleavage peptide.comug.edu.plpeptide.com.

Orthogonality in Fmoc SPPS: While primarily associated with Boc chemistry, the 2-Cl-Z group's stability profile could also be leveraged in Fmoc SPPS if specific orthogonal strategies are employed. However, the standard Fmoc deprotection uses piperidine (B6355638) (a base), to which Z-type groups are generally stable researchgate.nethighfine.com. The challenge would be the final cleavage step, where orthogonal removal of the 2-Cl-Z group might be required.

Streamlining Synthesis: The robustness of the 2-Cl-Z group contributes to the reliability of automated synthesis by minimizing premature side-chain deprotection. This leads to higher yields and purer peptide products, which are essential for high-throughput applications peptide.com.

Exploration of this compound in Combinatorial Library Synthesis

Combinatorial chemistry relies on the efficient synthesis of large libraries of compounds to identify molecules with desired properties. Protected amino acids play a vital role in building these diverse peptide libraries.

Building Diverse Peptide Libraries: this compound can be incorporated into solid-phase combinatorial libraries, allowing for the systematic variation of peptide sequences. The stable 2-Cl-Z protection ensures that the lysine side chain does not interfere with coupling reactions or undergo unwanted modifications during library synthesis pnas.orgnih.gov.

Orthogonal Protection Strategies: The differential lability of the 2-Cl-Z group compared to other common protecting groups (like Fmoc or Boc) enables sophisticated orthogonal protection schemes. This allows for selective modification of specific lysine residues within a library, leading to more complex and functionally diverse peptide structures, such as branched peptides or peptides with site-specific modifications kent.ac.uksigmaaldrich.com. For instance, if the N-terminus is Fmoc-protected, the 2-Cl-Z side chain protection remains intact during Fmoc removal.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

Peptides are increasingly being explored for their potential in materials science due to their biocompatibility, self-assembly properties, and tunable functionalities. Peptides incorporating modified amino acids like this compound can contribute to the development of novel biomaterials.

Biomaterial Development: Peptides can self-assemble into various structures, such as hydrogels or nanofibers, which are of interest for tissue engineering, drug delivery, and biosensing xjtlu.edu.cn. While the 2-Cl-Z protecting group itself is typically removed before the final peptide is used in a material, its role in enabling the synthesis of precisely modified peptides is key. For example, peptides synthesized using this compound might be designed to incorporate specific functionalities or to achieve particular structural arrangements after deprotection.

Functional Peptide Design: The ability to precisely control peptide structure and sequence through protected amino acids like this compound allows for the rational design of peptides with tailored properties for materials applications. This could include peptides that bind to specific surfaces, form ordered structures, or act as scaffolds for the controlled release of therapeutic agents. The stability of the 2-Cl-Z group during synthesis ensures the integrity of the peptide backbone, which is critical for predictable self-assembly and material performance.

Compound List

this compound

2-chlorobenzyloxycarbonyl (2-Cl-Z)

Benzyloxycarbonyl (Z)

tert-butyloxycarbonyl (Boc)

9-fluorenylmethoxycarbonyl (Fmoc)

Hydrogen Fluoride (HF)

Trifluoromethanesulfonic acid (TFMSA)

Trifluoroacetic acid (TFA)

tert-butyl ether (tBu)

Benzyl (B1604629) (Bzl)

Allyl (Alloc)

Methyl carbamate (B1207046)

Potassium phosphate (B84403)

N,N-dimethylacetamide

Palladium on carbon (Pd/C)

Triethylsilane

2-nitrophenylsulfenyl (Npys)

Hydrazine

Dimethyl sulfoxide (B87167) (DMSO)

Dimethylformamide (DMF)

Piperidine

4-methylbenzhydrylamine (B1223480) hydrochloride salt (MBHA)

4-Meb

Acm (Acetamidomethyl)

Trityl (Trt)

Mtt (methyltrityl)

Mmt (monomethoxytrityl)

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)

N-(2-aminoethyl)glycine

Gold nanoparticle (AuNP)

1,4-benzenedimethanethiol (B89542) (BDT)

MESNa (sodium mercaptoethanesulphonate)

N-Boc-N'-(2-chlorobenzyloxycarbonyl)-L-lysine

Boc-Lys(2-Cl-Z)-OH

Boc-Lys(Fmoc)-OH

Fmoc-Lys(ivDde)-OH

ivDde-Lys(Fmoc)-OH

Fmoc-Lys(Dde)-OH

Dde-Lys(Fmoc)-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Mmt)-OH

Fmoc-Lys(Hynic-Boc)-Lys

Nα-Fmoc-Nε-(Boc, methyl)-lysine

Nα-t-Butoxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-D-lysine

Nα-t-Butoxycarbonyl-Nε-(2-hydroxyarylmethylene)-ornithine

Nα-t-Butoxycarbonyl-Nε-(2-hydroxyarylmethylene)-lysine

Nα-Boc-Nε-Npys-L-lysine

H-D-Lys(2-CL-Z)-OH

Q & A

Q. How can researchers effectively present complex spectral data for this compound in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.